molecular formula C7H7N3O2S B104111 1-(Methylsulfonyl)-1H-benzotriazole CAS No. 37073-15-7

1-(Methylsulfonyl)-1H-benzotriazole

Cat. No.: B104111
CAS No.: 37073-15-7
M. Wt: 197.22 g/mol
InChI Key: OMMZSDGGKVRGGP-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1H-benzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Benzotriazole derivatives, including variants similar to 1-(Methylsulfonyl)-1H-benzotriazole, have been studied for their effectiveness in inhibiting the corrosion of metals. Khaled, Fadlallah, and Hammouti (2009) investigated several benzotriazole derivatives as corrosion inhibitors for copper in acidic mediums. Their findings indicated that these compounds could firmly adsorb on the copper surface through the benzotriazole ring, demonstrating excellent corrosion inhibition performance (Khaled, Fadlallah, & Hammouti, 2009).

  • Environmental Impact and Degradation : Huntscha et al. (2014) studied the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. They identified major transformation products and pathways, providing insights into the environmental impact and degradation processes of these compounds (Huntscha et al., 2014).

  • Chemical Synthesis Applications : Kim, Sung, Choi, and Kim (1999) found that 1H-Benzotriazol-1-yl methanesulfonate, a compound closely related to this compound, is an effective reagent in selective mesylation for differentiating amino groups, demonstrating its utility in chemical synthesis (Kim, Sung, Choi, & Kim, 1999).

  • Photodegradation Studies : Ye et al. (2018) evaluated the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate, providing valuable information about the environmental fate and potential removal methods for such compounds in wastewater treatment (Ye et al., 2018).

  • Photolysis in Environmental Waters : Weidauer et al. (2016) investigated the photolysis of benzotriazoles under simulated sunlight, revealing important insights into their degradation pathways and environmental behavior (Weidauer et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 4’-(Methylsulfonyl)acetophenone, suggests that it is well-tolerated and does not pose significant hazards. It is recommended for use as a laboratory chemical and is advised against use in food, drugs, pesticides, or biocidal products .

Future Directions

Methylsulfonylmethane (MSM), a compound with a similar functional group, has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent. It has been well-investigated in animal models, as well as in human clinical trials and experiments. A variety of health-specific outcome measures are improved with MSM supplementation, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity .

Mechanism of Action

Target of Action

The primary target of 1-(Methylsulfonyl)-1H-benzotriazole is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Inhibiting COX-2 can therefore reduce these symptoms .

Mode of Action

This compound interacts with its target, COX-2, by binding to the enzyme and inhibiting its activity . This prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, this compound prevents this conversion, disrupting the pathway and reducing the production of pro-inflammatory mediators .

Pharmacokinetics

For instance, benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated for their in vitro COX-1/COX-2 inhibitory activities and in vivo anti-inflammatory activity . These studies can provide insights into the potential pharmacokinetic properties of this compound.

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory mediators. This results in decreased inflammation and pain .

Properties

IUPAC Name

1-methylsulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMZSDGGKVRGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355128
Record name 1-(Methylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37073-15-7
Record name 1-(Methylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methanesulfonyl-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (9.3 ml, 0.12 mol) in toluene (30 ml) was added dropwise to a solution of benzotriazole (11.9 g, 0.1 mol) and pyridine (12 ml, 0.16 mol) in toluene (120 ml). The reaction was stirred at room temperature for 20 h, diluted with ethyl acetate (150 ml), washed with water (2×100 ml), brine (150 ml) and dried (magnesium sulphate). The solvent was evaporated under vacuum to give 1-(methylsulphonyl)-1H-benzotriazole (19 g). NMR: ∂H CDCl3 8.17,(1H, m), 8.02,(1H, m), 7.69,(1H, m), 7.55,(1H, m), 3.52,(3H, s).
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Methylsulfonyl)-1H-benzotriazole
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1-(Methylsulfonyl)-1H-benzotriazole
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Reactant of Route 4
1-(Methylsulfonyl)-1H-benzotriazole

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